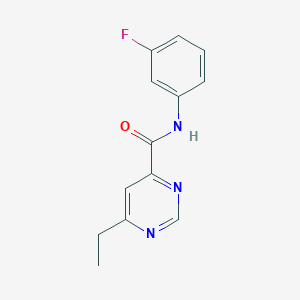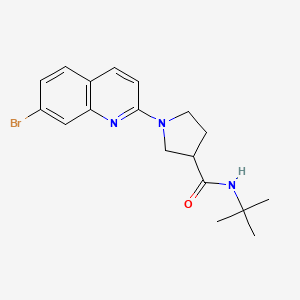
6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an ethyl group at position 6, a fluorophenyl group at position 3, and a carboxamide group at position 4 of the pyrimidine ring
作用机制
Target of Action
The primary targets of 6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and inflammation .
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The affected pathways include the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The compound’s action on these pathways leads to a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its significant neuroprotective and anti-inflammatory properties .
Result of Action
The molecular and cellular effects of the compound’s action include promising neuroprotective and anti-inflammatory properties . Specifically, it shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceutical Research: The compound is studied for its pharmacokinetic and pharmacodynamic properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
相似化合物的比较
6-ethyl-N-(3-chlorophenyl)pyrimidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
6-ethyl-N-(3-bromophenyl)pyrimidine-4-carboxamide: Similar structure but with a bromine atom instead of fluorine.
6-ethyl-N-(3-methylphenyl)pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorophenyl group in 6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
属性
IUPAC Name |
6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-2-10-7-12(16-8-15-10)13(18)17-11-5-3-4-9(14)6-11/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIYNIDGUGBILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B6473680.png)
![4-[(2-chloro-6-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473683.png)
![2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6473691.png)
![2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6473699.png)
![3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide](/img/structure/B6473700.png)
![1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea](/img/structure/B6473707.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473713.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473717.png)
![4-[(3-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473725.png)
![4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473733.png)
![N-[1-(3-methylbutyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473747.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473751.png)

![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473764.png)
